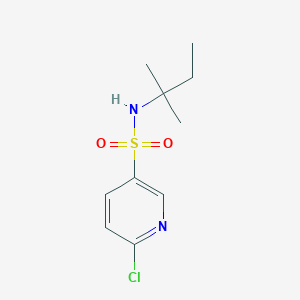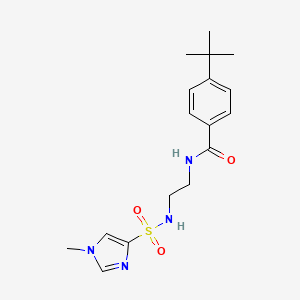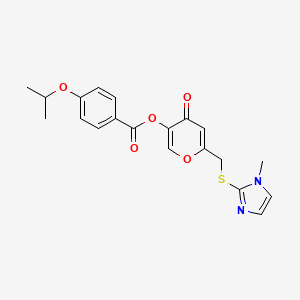
6-ブロモ-N-(4-フルオロフェニル)キナゾリン-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is a derivative of quinazoline, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
Quinazoline was first synthesized through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis . A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis
Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2 . It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis
The molecular ion region of the mass spectra of compounds revealed the absence of M+ and M+2 peaks in the ratio 1:1 characteristic of compounds containing the 79 Br and 81 Br isotopes, thus confirming their 6-carbosubstituted 4-anilinoquinazoline nature .Physical And Chemical Properties Analysis
The empirical formula of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is C8H6BrN3 and its molecular weight is 224.06 .科学的研究の応用
- EGFR阻害: 6-ブロモ-N-(4-フルオロフェニル)キナゾリン-4-アミンは、上皮成長因子受容体(EGFR)の強力な阻害剤です。EGFRは、がん細胞の増殖と生存に重要な役割を果たします。 EGFRを阻害することで、肺がん、乳がん、大腸がんなど、さまざまながんの治療に役立ちます .
- VEGF受容体阻害: この化合物は、血管内皮成長因子受容体(VEGFR)も阻害します。VEGFRは、血管新生(血管の形成)に不可欠です。 VEGFRを標的にすることで、腫瘍の増殖と転移を抑制できます .
- 非筋浸潤性膀胱がん(NMIBC)の患者では、免疫療法がしばしば適用されて免疫応答が強化されます。 6-ブロモ-N-(4-フルオロフェニル)キナゾリン-4-アミンは、免疫経路を調節する役割を果たす可能性があり、免疫療法の介入効果を向上させる可能性があります .
がん研究と標的療法
免疫療法の強化
抗増殖活性
要約すると、この化合物の汎用性は、がん研究、免疫療法、創薬、化学合成にわたります。 その独自の特性により、精密さと革新を求める研究者にとって貴重な資産となっています . 詳細が必要な場合、またはご質問がございましたら、お気軽にお問い合わせください!😊
作用機序
Target of Action
The primary target of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is likely to be the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting its activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation .
Biochemical Pathways
The inhibition of EGFR by 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine affects several biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell growth, survival, and proliferation . The inhibition of these pathways can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
Similar quinazoline derivatives are known to have good absorption, distribution, metabolism, and excretion (adme) properties . The compound’s bioavailability is likely to be influenced by factors such as its lipophilicity, molecular weight, and hydrogen bonding capacity .
Result of Action
The result of the action of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is the inhibition of cell growth and induction of apoptosis in cells that overexpress EGFR . This can lead to a decrease in tumor size and potentially to the elimination of cancer cells .
Action Environment
The action of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other drugs or substances can influence its pharmacokinetics and pharmacodynamics . Therefore, these factors should be considered when using this compound for therapeutic purposes .
将来の方向性
生化学分析
Biochemical Properties
Quinazoline derivatives, a group to which this compound belongs, have been reported to interact with various enzymes and proteins, exhibiting significant biological activities .
Cellular Effects
Related quinazoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related quinazoline derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
6-bromo-N-(4-fluorophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3/c15-9-1-6-13-12(7-9)14(18-8-17-13)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLMZETXQWPGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2443342.png)


![1-benzyl-4-hydroxy-N~5~-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2443346.png)


![2-[4,7-Dimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2443352.png)

![N'-(1,2-Oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2443356.png)
![ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B2443357.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2443362.png)
![(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2443364.png)

